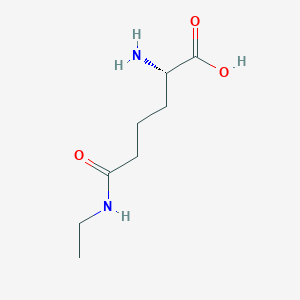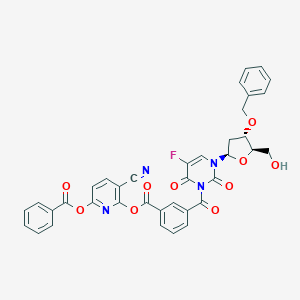
(2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid, commonly known as L-homoserine lactone (HSL), is a small signaling molecule that plays a significant role in bacterial communication. HSL is synthesized by a wide range of Gram-negative bacteria, and it regulates the expression of numerous genes involved in bacterial virulence, biofilm formation, and antibiotic resistance.
Mechanism Of Action
(2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid functions as a quorum sensing molecule, meaning that it regulates gene expression in response to bacterial density. When (2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid concentrations reach a critical threshold, it binds to a transcriptional regulator protein, activating the expression of target genes.
Biochemical And Physiological Effects
(2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid has been shown to regulate a wide range of bacterial behaviors, including biofilm formation, antibiotic resistance, and virulence factor expression. Additionally, (2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid has been shown to play a role in interspecies communication, allowing for complex interactions between different bacterial species.
Advantages And Limitations For Lab Experiments
The use of (2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid as a research tool has numerous advantages, including its ability to regulate gene expression in a precise and reversible manner. However, the use of (2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid in lab experiments can be limited by its potential for non-specific effects and its dependence on bacterial density.
Future Directions
Future research on (2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid is likely to focus on the development of new strategies for disrupting (2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid signaling in bacterial infections, as well as the identification of new (2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid-regulated genes and pathways. Additionally, there is growing interest in the potential use of (2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid as a therapeutic agent for a range of bacterial infections.
Synthesis Methods
The synthesis of (2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid involves the condensation of L-homoserine and an acyl-CoA substrate by the enzyme LuxI. The resulting (2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid molecule is then released into the extracellular environment, where it can interact with other bacteria.
Scientific Research Applications
(2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid has been extensively studied for its role in bacterial communication and its potential as a therapeutic target for bacterial infections. Researchers have identified numerous (2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid-regulated genes involved in bacterial pathogenesis and have developed strategies to disrupt (2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid signaling in order to inhibit bacterial virulence.
properties
CAS RN |
108589-72-6 |
|---|---|
Product Name |
(2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid |
Molecular Formula |
C8H16N2O3 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
(2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid |
InChI |
InChI=1S/C8H16N2O3/c1-2-10-7(11)5-3-4-6(9)8(12)13/h6H,2-5,9H2,1H3,(H,10,11)(H,12,13)/t6-/m0/s1 |
InChI Key |
ZMXHNPBUQVXPDM-LURJTMIESA-N |
Isomeric SMILES |
CCNC(=O)CCC[C@@H](C(=O)O)N |
SMILES |
CCNC(=O)CCCC(C(=O)O)N |
Canonical SMILES |
CCNC(=O)CCCC(C(=O)O)N |
synonyms |
2-amino-5-(N-ethylcarboxyamido)pentanoic acid AEPA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















